molecular formula C16H14N2O2 B6513083 2-{[(2-methylphenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 116594-84-4

2-{[(2-methylphenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B6513083
CAS RN: 116594-84-4
M. Wt: 266.29 g/mol
InChI Key: NQFGNBHSUHBBGD-UHFFFAOYSA-N
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Description

Isoindoline is a heterocyclic organic compound with the molecular formula C8H9N . The parent compound has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . Several derivatives of isoindoline are found in nature and some synthetic derivatives are commercially valuable drugs .


Synthesis Analysis

Isoindolines can be prepared by 1,2-addition of a nucleophile onto a bifunctional ε-benzoiminoenoates followed by intramolecular aza-Michael reaction . Another route involves [3+2] cycloaddition of the azomethine ylides to quinone in the presence of suitable catalysts .


Molecular Structure Analysis

The parent compound of isoindoline has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The nitrogen atom is in the 2 position instead of the 1 position of the five-membered ring .


Chemical Reactions Analysis

Isoindoline derivatives can undergo various chemical reactions depending on the functional groups present in the molecule. For example, N-substituted imides, isoindoline-1,3-dione derivatives, were synthesized and characterized .


Physical And Chemical Properties Analysis

The physical and chemical properties of isoindoline derivatives can vary depending on the specific compound. For example, isoindoline itself has a molecular formula of C8H9N and a molar mass of 119.167 g/mol .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets.

Mode of Action

It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

It is known that indole derivatives can influence a variety of biological activities . This suggests that the compound could potentially affect multiple biochemical pathways, leading to a range of downstream effects.

Pharmacokinetics

It is known that isoindoline-1,3-dione (phthalimide) derivatives, which this compound is a part of, are neutral and hydrophobic, allowing them to pass through the living membrane in vivo . This suggests that the compound could have favorable bioavailability.

Result of Action

It is known that certain isoindoline-1,3-dione derivatives have shown inhibitory effects on the viability of cancer cells . This suggests that the compound could potentially induce cell death in certain types of cancer cells.

Action Environment

It is known that the biological activities of indole derivatives can be influenced by a variety of factors . This suggests that environmental factors could potentially modulate the action, efficacy, and stability of the compound.

Future Directions

Isoindoline derivatives are an active area of research due to their wide range of potential applications, from medicinal chemistry to materials science . Future research will likely continue to explore new synthetic methods, novel derivatives, and potential applications of these compounds.

properties

IUPAC Name

2-[(2-methylanilino)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-6-2-5-9-14(11)17-10-18-15(19)12-7-3-4-8-13(12)16(18)20/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFGNBHSUHBBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301185765
Record name 2-[[(2-Methylphenyl)amino]methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301185765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2-methylphenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione

CAS RN

116594-84-4
Record name 2-[[(2-Methylphenyl)amino]methyl]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116594-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(2-Methylphenyl)amino]methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301185765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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